molecular formula C12H16N6OS B2377575 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole CAS No. 2415563-70-9

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole

Cat. No.: B2377575
CAS No.: 2415563-70-9
M. Wt: 292.36
InChI Key: XGVKWZOFPGUFOC-UHFFFAOYSA-N
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Description

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure combining a methoxypyrimidine moiety with a piperazine ring and a thiadiazole ring, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxypyrimidine Moiety: The methoxypyrimidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as methoxy-substituted nitriles and amines under acidic or basic conditions.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the methoxypyrimidine intermediate.

    Thiadiazole Ring Formation: The final step involves the formation of the thiadiazole ring through a cyclization reaction, typically using thiosemicarbazide and an appropriate aldehyde or ketone under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole is unique due to its specific combination of methoxypyrimidine, piperazine, and thiadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6OS/c1-9-15-16-12(20-9)18-5-3-17(4-6-18)10-7-11(19-2)14-8-13-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVKWZOFPGUFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=CC(=NC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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